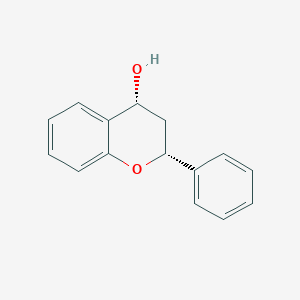

(2R,4R)-2-Phenylchroman-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2R,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |

InChI Key |

YTMFRMLVZQOBDR-UKRRQHHQSA-N |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)O |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |

Origin of Product |

United States |

Asymmetric and Stereoselective Synthetic Methodologies for 2r,4r 2 Phenylchroman 4 Ol

Biocatalytic Approaches for Enantiopure (2R,4R)-2-Phenylchroman-4-ol and Related Flavan-4-ols

Biocatalysis stands out as a green and efficient strategy for synthesizing chiral molecules. It leverages enzymes or whole microbial cells to catalyze reactions with high selectivity under mild conditions. nih.gov

Lipase-Catalyzed Kinetic Resolution and Asymmetric Acylation Strategies

Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic mixtures. This technique involves the selective reaction of one enantiomer in a racemic pair, allowing for its separation from the unreacted enantiomer. In the case of 2-phenylchroman-4-ol, lipase-catalyzed acylation is a common approach.

A notable example is the use of Candida antarctica lipase (B570770) B (CAL-B), which can selectively acylate the (2R,4R)-enantiomer of 2-phenylchroman-4-ol, leaving the (2S,4S)-enantiomer unreacted. osaka-u.ac.jp Similarly, lipase from Pseudomonas fluorescens (AK lipase) has demonstrated high efficiency in the asymmetric acylation of racemic 2-phenylchroman-4-ol, using vinyl acetate (B1210297) as both the acyl donor and the solvent. mdpi.comuniovi.es This process yields highly pure products under gentle reaction conditions. mdpi.comuniovi.es

Table 1: Lipase-Catalyzed Kinetic Resolution of 2-Phenylchroman-4-ol

| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pseudomonas fluorescens lipase (AK lipase) | Vinyl acetate | Vinyl acetate | (2R,4R)-4-acetoxy-2-phenylchroman | >99% eeP |

| Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | Diisopropyl ether | (2R,4R)-4-acetoxy-2-phenylchroman | >99% |

Whole-Cell Biotransformations Using Yeast Strains for Stereoselective Reduction

Whole-cell biotransformations, particularly with baker's yeast (Saccharomyces cerevisiae), offer a cost-effective method for the stereoselective reduction of ketones. researchgate.netresearchgate.netresearchgate.net The reduction of 2-phenylchromanone using yeast can produce various stereoisomers of 2-phenylchroman-4-ol. nih.gov The specific yeast strain and the reaction conditions are critical in determining the stereochemical outcome. nih.govresearchgate.net For instance, the reduction of (S)-flavanone by Candida wiswanati KCh 120 can yield (2R,4S)-trans-flavan-4-ol with high enantiomeric excess, while using Zygosaccharomyces bailii KCh 907 on the same substrate can produce (2R,4R)-cis-flavan-4-ol. nih.gov Marine-derived fungi, such as Acremonium sp. and Cladosporium sp., have also been successfully used for the stereoselective reduction of flavanones to chiral flavan-4-ols. bohrium.com

Table 2: Stereoselective Reduction of 2-Phenylchromanone using Yeast and Fungi

| Biocatalyst | Substrate | Product Stereoisomer | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Zygosaccharomyces bailii KCh 907 | (S)-Flavanone | (2R,4R)-cis-flavan-4-ol | - | 61% |

| Acremonium sp. CBMAI 1676 | Halogenated Flavanones | cis- and trans-flavan-4-ols | Varies | up to >99% |

| Cladosporium sp. CBMAI 1237 | Halogenated Flavanones | cis- and trans-flavan-4-ols | 52:48 to 64:36 | up to 64% |

Enzymatic Oxidation Pathways to Chiral Flavanones

An alternative route to this compound involves the initial enzymatic synthesis of the chiral precursor, (2R)-2-phenylchromanone. This can be achieved through the enzymatic oxidation of the corresponding flavan (B184786). For instance, flavone (B191248) synthases, which are non-heme iron-dependent enzymes, can oxidize flavanones to flavones. researchgate.net While the direct oxidation of a flavan to a flavanone (B1672756) is a plausible enzymatic step, the more commonly studied reaction is the subsequent oxidation to a flavone. However, engineered enzymes or newly discovered biocatalysts could potentially facilitate the enantioselective oxidation of 2-phenylchroman to (2R)-2-phenylchromanone, which can then be stereoselectively reduced to the desired (2R,4R)-alcohol. The enzymatic oxidation of flavan-3-ols to their corresponding o-quinones is a well-documented process, highlighting the potential of enzymes to modify the flavonoid core. nih.govresearchgate.net

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction

Transition metal catalysis provides a robust and highly efficient alternative for synthesizing chiral compounds, offering excellent control over stereoselectivity. researchgate.net

Kinetic Resolution via Asymmetric Hydrogenation of Chromanones

Asymmetric hydrogenation can be employed for the kinetic resolution of racemic 2-phenylchromanone. This method relies on a chiral transition metal catalyst that hydrogenates one enantiomer of the ketone faster than the other. dicp.ac.cn Ruthenium complexes with chiral ligands like BINAP are often used for this purpose. youtube.comyoutube.com The choice of the ligand's chirality dictates which enantiomer of the starting material is preferentially reduced. dicp.ac.cnyoutube.com This leaves the unreacted enantiomer in high enantiomeric purity. Nickel-catalyzed asymmetric hydrogenation has also been developed for the kinetic resolution of related cyclic N-sulfonylimines, demonstrating the versatility of this approach with different metals. dicp.ac.cn

Application of Chiral Ligands in Stereoselective Reductions

The direct asymmetric reduction of the prochiral 2-phenylchromanone is a more atom-economical method. This is achieved using a chiral catalyst that delivers hydrogen to one face of the carbonyl group preferentially. Chiral ligands are crucial for inducing this selectivity. nih.gov

Asymmetric transfer hydrogenation, often using a ruthenium catalyst with a chiral diamine ligand in the presence of a hydrogen source like formic acid/triethylamine, is a highly effective method for the stereoselective reduction of ketones to chiral alcohols. nih.govnih.gov Rhodium complexes with chiral dienes have also been utilized for the asymmetric 1,4-addition of arylboronic acids to chromones, leading to the formation of chiral flavanones with high enantiomeric excess, which can then be reduced to the target alcohol. nih.gov

Table 3: Chiral Ligands in Stereoselective Reduction of 2-Phenylchromanone

| Catalyst System | Reducing Agent | Product | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) of (2R,4R)-isomer |

|---|---|---|---|---|

| Rhodium-chiral diene complex | Arylboronic acid (for precursor) | Chiral Flavanone | N/A | >97% |

| Ruthenium(II)-chiral diamine complex | Formic acid/triethylamine | This compound | High | High |

Organocatalytic Asymmetric Synthesis Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering an alternative to metal-based catalysts. These strategies often employ small organic molecules to catalyze reactions with high stereoselectivity, proceeding through various pathways to construct the chiral chromane (B1220400) skeleton.

Cascade Reactions Leading to Chiral Chromane Skeletons

Organocatalytic cascade reactions provide an efficient means to build molecular complexity from simple starting materials in a single operation, minimizing waste and purification steps. These reactions are instrumental in forming multiple stereocenters with high control.

A prominent strategy involves the reaction of 2-hydroxy cinnamaldehydes with various partners, catalyzed by chiral secondary amines, often derived from proline. For instance, the reaction between 2-hydroxy cinnamaldehydes and electron-deficient 1-aza-1,3-butadienes can be directed down two different cascade pathways. nih.govnih.govacs.org One pathway, a [4+2] cycloaddition followed by an iminium ion-induced aminal formation, and another, an oxa-Michael/Michael cascade sequence, both lead to polycyclic chromane structures with high regio- and stereocontrol. nih.govacs.org The choice of pathway can be switched by the inclusion of a Hantzsch ester. nih.govnih.govacs.org

In a typical procedure, a trimethylsilyl-protected prolinol catalyst and an acid additive are used to facilitate the reaction, leading to complex chromane products with multiple contiguous stereocenters in good yields and excellent enantioselectivities. nih.govacs.org These cascade reactions demonstrate the power of organocatalysis to construct structurally diverse and stereochemically rich chromane frameworks. nih.govnih.govacs.orgrsc.org

Table 1: Organocatalytic Cascade Reaction for Chiral Chromane Synthesis

| Entry | Catalyst | Reactants | Product Type | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Prolinol derivative | 2-Hydroxy cinnamaldehyde, 1-Aza-1,3-butadiene, Hantzsch ester | Polycyclic Chromane | Good | Excellent | Single diastereoisomer | nih.govacs.org |

MDO: Modularly Designed Organocatalyst

Intramolecular Conjugate Addition and Cyclization Pathways

Intramolecular conjugate addition, specifically the oxy-Michael reaction, is a key strategy for the asymmetric synthesis of chromane skeletons. This approach involves the cyclization of a phenol (B47542) derivative bearing a tethered α,β-unsaturated carbonyl moiety.

Bifunctional organocatalysts, such as those based on cinchona alkaloids modified with a urea (B33335) or thiourea (B124793) group, are highly effective in promoting this transformation. rsc.org These catalysts activate both the nucleophilic phenol and the electrophilic enone system simultaneously, facilitating a highly enantioselective cyclization. The reaction of phenol derivatives with an (E)-α,β-unsaturated ketone or thioester moiety provides a direct route to various optically active 2-substituted chromans in high yields. rsc.org The resulting chroman-4-one can then be stereoselectively reduced to the desired this compound.

Another powerful approach is the domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.govrsc.org This reaction, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids, generates functionalized chromanes with high diastereo- and enantioselectivity. nih.govrsc.org Subsequent chemical transformations can convert the initial product to the target chroman-4-ol.

Multi-Step Chemical Synthesis Routes with Stereocontrol

Multi-step syntheses offer a high degree of flexibility and control in constructing complex molecules like this compound. These routes allow for the precise installation of stereocenters through a sequence of carefully planned reactions.

Diastereoselective Synthesis of Chroman-4-ol Scaffolds

The diastereoselective synthesis of the chroman-4-ol scaffold is a critical step in many synthetic routes. A common precursor is the corresponding chroman-4-one, which can be synthesized through various methods, including the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.org The subsequent reduction of the ketone at the C4 position must be controlled to establish the correct relative stereochemistry with the existing stereocenter at C2.

Diastereoselective reductions of 2-substituted chroman-4-ones can be achieved using various reducing agents. The choice of reagent and reaction conditions determines the facial selectivity of the hydride attack on the carbonyl group. For example, the reduction of a 2-phenylchroman-4-one can yield either the cis or trans diastereomer of the corresponding chroman-4-ol. Careful optimization is required to favor the formation of the cis isomer, which corresponds to the (2R,4R) or (2S,4S) configuration. Rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-benzylidene-chromanones is another method that can produce enantiomerically enriched cis-3-benzyl-chromanols. organic-chemistry.org

Furthermore, tandem reactions, such as the rhodium-catalyzed hydroacylation of alkynes with salicylaldehydes followed by an intramolecular oxo-Michael addition, can generate 2,3-disubstituted chroman-4-ones with moderate to good diastereoselectivity. researchgate.net

Strategies Involving Chiral Auxiliaries and Reagents

The use of chiral auxiliaries and reagents is a classic and reliable method for inducing stereoselectivity in a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

In the context of chromane synthesis, a chiral auxiliary can be attached to one of the starting materials. For example, a stereo-controlled reaction of a ketyl radical anion with a chiral methacrylate (B99206) has been used to form a γ-lactone ring with defined stereochemistry, which can be a precursor to a chromane system. nih.gov

Alternatively, chiral reagents can be employed to perform a specific transformation enantioselectively. For instance, a Noyori-catalyzed asymmetric ketone reduction can be applied to a prochiral chroman-4-one to produce a chiral chroman-4-ol with high enantiomeric excess. organic-chemistry.org Similarly, copper-catalyzed enantioselective hydroallylation using a chiral ligand like (R,R)-Ph-BPE enables the synthesis of chiral 4-allyl chromanes, which are valuable intermediates. nih.gov

Sequential Reactions for Stereospecific Construction (e.g., Mitsunobu reactions)

Sequential reactions that proceed with high stereospecificity are invaluable for constructing molecules with multiple, well-defined stereocenters. The Mitsunobu reaction is a prime example, known for its ability to convert a primary or secondary alcohol into a variety of other functional groups with a clean inversion of stereochemistry at the carbinol center. wikipedia.orgorganic-chemistry.orgnih.gov

This reaction is particularly useful for establishing the stereochemistry at the C4 position of the chroman-4-ol. For instance, one can start with a (2R,4S)-2-phenylchroman-4-ol, where the stereochemistry at C2 is correctly set but the C4 hydroxyl group has the wrong configuration. By subjecting this alcohol to a Mitsunobu reaction with a suitable nucleophile (e.g., a carboxylic acid), the stereocenter at C4 is inverted via an SN2 mechanism. wikipedia.orgorganic-chemistry.org The resulting ester can then be hydrolyzed to afford the desired this compound.

The Mitsunobu reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com The alcohol is activated by the phosphine, making it a good leaving group that is subsequently displaced by the nucleophile. organic-chemistry.org This powerful reaction has found widespread application in the synthesis of natural products and other complex organic molecules due to its reliability and stereospecificity. nih.govresearchgate.net Convergent synthetic methods have also been developed that utilize an intramolecular Mitsunobu cyclization to form the chroman-4-one nucleus, which can then be further elaborated. organic-chemistry.orgresearchgate.net

Table 2: Key Reagents in Stereospecific Synthesis

| Reaction Type | Key Reagents | Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Carboxylic Acid | Alcohol to Ester | Inversion of configuration | wikipedia.orgorganic-chemistry.orgnih.gov |

| Asymmetric Reduction | Noyori-type catalyst, H-source | Ketone to Alcohol | High enantioselectivity | organic-chemistry.org |

Advanced Stereochemical and Conformational Analysis of 2r,4r 2 Phenylchroman 4 Ol

Absolute Configuration Determination and Assignment

The unambiguous assignment of the absolute configuration of the stereogenic centers in (2R,4R)-2-Phenylchroman-4-ol is achieved through the application of the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach allows for the precise designation of each chiral center as either R (Rectus) or S (Sinister).

Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP rules prioritize the substituents attached to a stereogenic center based on the atomic number of the atoms directly bonded to it. wikipedia.orgvanderbilt.edu Higher atomic numbers receive higher priority. If a tie exists, the analysis proceeds outward to the next atoms in the substituent chains until a point of difference is established. scribd.comlibretexts.org

For this compound, there are two stereogenic centers at positions C2 and C4 of the chroman ring.

At the C2 stereocenter, the substituents are:

The oxygen atom of the chroman ring.

The phenyl group.

The C3 methylene (B1212753) group of the chroman ring.

A hydrogen atom.

At the C4 stereocenter, the substituents are:

The hydroxyl group (-OH).

The C3 methylene group of the chroman ring.

The aromatic carbon atom (C4a) of the fused benzene (B151609) ring.

A hydrogen atom.

The following table outlines the priority assignment for the substituents at both C2 and C4 based on the CIP rules.

| Stereocenter | Substituent | Reason for Priority | Priority |

| C2 | -O- (in ring) | Oxygen (atomic number 8) has the highest atomic number. | 1 |

| Phenyl group | The carbon of the phenyl group is bonded to other carbons. | 2 | |

| -CH2- (at C3) | The carbon at C3 is bonded to another carbon (C4). | 3 | |

| -H | Hydrogen has the lowest atomic number (1). | 4 | |

| C4 | -OH | Oxygen (atomic number 8) has the highest atomic number. | 1 |

| -C4a- (in ring) | This carbon is part of an aromatic system and bonded to other carbons. | 2 | |

| -CH2- (at C3) | The carbon at C3 is bonded to another carbon (C2). | 3 | |

| -H | Hydrogen has the lowest atomic number (1). | 4 |

Chirality Descriptors (R/S) for Stereogenic Centers

With the priorities established, the R/S descriptors are assigned by orienting the molecule so that the lowest-priority substituent (priority 4) at each stereocenter is pointing away from the viewer. The direction of the arc from the highest priority (1) to the second (2) and then to the third (3) priority substituent determines the configuration. A clockwise arc indicates an R configuration, while a counter-clockwise arc indicates an S configuration. scribd.comuniroma1.it

For This compound , the designations are as follows:

At C2: When the hydrogen atom is oriented away from the viewer, the sequence from the ring oxygen (1) to the phenyl group (2) to the C3 methylene group (3) traces a clockwise direction. Therefore, the configuration is R .

At C4: Similarly, with the hydrogen atom at C4 pointing away, the arc from the hydroxyl group (1) to the C4a ring carbon (2) to the C3 methylene group (3) is clockwise, designating the configuration as R .

The combination of these assignments gives the full stereochemical descriptor for the molecule as (2R,4R) .

Conformational Landscape of the Chroman Ring System

The dihydropyran ring of the chroman system is not planar and adopts puckered conformations to alleviate angular and torsional strain. The conformational landscape is primarily dominated by half-chair and sofa forms.

Analysis of Half-Chair and Sofa Conformations

The chroman ring in 2-phenylchroman-4-ol derivatives typically exists in a half-chair conformation. This is supported by X-ray crystallographic data of related compounds, such as (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one, which shows the dihydropyran ring in a half-chair arrangement. nih.gov In a half-chair conformation, four of the six atoms of the ring are coplanar, while the other two are displaced on opposite sides of the plane. The sofa conformation, in contrast, has five atoms in a plane with one atom out of the plane. The half-chair is generally more stable than the sofa conformation for the chroman ring system.

Influence of Substituent Orientation (Axial vs. Equatorial) on Stability

In the half-chair conformation, substituents at the C2 and C4 positions can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of the conformers is significantly influenced by the steric bulk of these substituents. Generally, conformations that place larger substituents in the equatorial or pseudo-equatorial position are more stable to minimize steric interactions.

For this compound, the phenyl group at C2 and the hydroxyl group at C4 are the key substituents. The phenyl group is considerably bulkier than the hydroxyl group. Therefore, the most stable conformation will be the one where the large phenyl group occupies a pseudo-equatorial position to avoid unfavorable steric clashes with the rest of the molecule. The hydroxyl group at the C4 position will also preferentially adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions. In the (2R,4R) isomer, a conformation where both the phenyl and hydroxyl groups are in pseudo-equatorial positions is expected to be the most stable.

Intramolecular Interactions and Steric Effects

The conformational preference of this compound is also governed by a variety of intramolecular interactions. A significant interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group at C4 and the oxygen atom of the chroman ring. The feasibility of this interaction depends on the distance and angle between the donor (OH) and acceptor (O) atoms, which is dictated by the ring's conformation. A pseudo-axial orientation of the hydroxyl group might bring it into closer proximity to the ring oxygen, potentially favoring hydrogen bond formation, although this would be at the cost of increased steric strain.

Stereodivergent Synthesis and Control of Stereochemical Outcomes

The controlled synthesis of specific stereoisomers of 2-phenylchroman-4-ol, a flavan-4-ol, is a significant challenge in synthetic organic chemistry. The presence of two stereocenters at the C2 and C4 positions gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The ability to selectively synthesize a particular isomer, a process known as stereodivergent synthesis, is crucial for investigating the specific biological activities and chemical properties of each. Key strategies for achieving this control primarily involve the stereoselective reduction of the corresponding 2-phenylchroman-4-one (flavanone) precursor.

The reduction of the prochiral carbonyl group at C4 in a flavanone (B1672756) can lead to either the cis or trans diastereomer of the resulting flavan-4-ol. The stereochemical outcome is highly dependent on the reagents and conditions employed, with both chemical and biocatalytic methods being explored to achieve high diastereoselectivity and enantioselectivity.

Chemical Approaches to Stereocontrol

Chemical methods for the diastereoselective reduction of flavanones often rely on hydride-donating reagents. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric hindrance imposed by the phenyl group at the C2 position. Generally, the hydride attacks from the face opposite to the bulky C2 substituent, leading to the preferential formation of the cis isomer. For instance, the reduction of flavanones with sodium borohydride (B1222165) typically yields the cis-flavan-4-ols as the major product. mdpi.com

To obtain the trans isomers, a multi-step approach is often necessary. This can involve an initial reduction to the cis-alcohol, followed by an inversion of the stereochemistry at the C4 position. The Mitsunobu reaction is a common method employed for this inversion, which proceeds with a high degree of stereoselectivity. mdpi.com

A representative chemical synthesis of trans-flavan-4-ols involves the following sequence:

Reduction of the flavanone with a reducing agent like sodium borohydride to yield the cis-flavan-4-ol. mdpi.com

Activation of the newly formed hydroxyl group.

Nucleophilic substitution with inversion of configuration (e.g., Mitsunobu reaction). mdpi.com

Deprotection to yield the trans-flavan-4-ol. mdpi.com

Biocatalytic Stereoselective Reductions

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of flavan-4-ols, often providing access to stereoisomers that are difficult to obtain through traditional chemical methods. nih.gov Microorganisms, particularly fungi and yeasts, and isolated enzymes are capable of reducing flavanones with high levels of both diastereoselectivity and enantioselectivity. nih.gov These biocatalytic reductions can be tuned to favor the formation of either cis or trans isomers, depending on the specific microbial strain or enzyme used.

For example, the use of marine-derived fungi has shown significant promise in the stereoselective reduction of flavanones. nih.gov Different fungal strains can exhibit different stereopreferences, allowing for the selective synthesis of various flavan-4-ol stereoisomers. nih.gov

Similarly, various yeast strains have been successfully employed for the enantioselective synthesis of both cis and trans-flavan-4-ols from chiral flavanones. nih.gov The choice of yeast strain can direct the reduction to yield specific stereoisomers with high enantiomeric excess. nih.gov

The following tables summarize key research findings on the stereodivergent synthesis of 2-phenylchroman-4-ol and related flavan-4-ols, highlighting the conditions and stereochemical outcomes.

Table 1: Biocatalytic Reduction of (S)-Flavanone to (2R,4R)-cis-Flavan-4-ol and (2R,4S)-trans-Flavan-4-ol

| Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| Zygosaccharomyces rouxii KCh 106 | (2R,4R)-cis-Flavan-4-ol | 61% | nih.gov |

| Candida wiswanati KCh 120 | (2R,4S)-trans-Flavan-4-ol | 92% | nih.gov |

| Rhodotorula rubra KCh 242 | (2R,4S)-trans-Flavan-4-ol | 99% | nih.gov |

| Rhodotorula glutinis KCh 242 | (2R,4S)-trans-Flavan-4-ol | 98% | nih.gov |

Table 2: Stereoselective Reduction of Flavanones by Marine-Derived Fungi

| Fungal Strain | Substrate | Product(s) | Yield | Enantiomeric Excess (ee) | Reference |

| Acremonium sp. CBMAI 1676 | Flavanone | (2S,4S)-cis-Flavan-4-ol & (2S,4R)-trans-Flavan-4-ol | 99% | >99% (for trans) | nih.gov |

| Cladosporium sp. CBMAI 1237 | Flavanone | (2S,4S)-cis-Flavan-4-ol | 99% | >99% | nih.gov |

Table 3: Chemical Synthesis of trans-Flavan-4-ols

| Starting Material | Key Reaction Steps | Final Product | Diastereoselectivity | Reference |

| Flavanone | 1. NaBH4 reduction2. Mitsunobu reaction3. Deprotection | trans-Flavan-4-ol | High (inversion at C4) | mdpi.com |

Chemical Transformations and Synthetic Utility of 2r,4r 2 Phenylchroman 4 Ol

Stereospecific Reactions Involving the Hydroxyl Group

The hydroxyl group at the C4 position of (2R,4R)-2-Phenylchroman-4-ol is a key functional handle for a variety of stereospecific reactions. The cis-relationship between the hydroxyl group and the phenyl group at C2 dictates the approach of incoming reagents, leading to a high degree of stereocontrol in subsequent transformations.

One of the most fundamental reactions is oxidation. The oxidation of the secondary alcohol at C4 to the corresponding ketone, a flavanone (B1672756), proceeds while retaining the stereochemistry at the C2 position. This transformation is a critical step in the synthesis of many naturally occurring and synthetic flavonoids.

Another important reaction is etherification. The hydroxyl group can be converted into an ether linkage under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, allows for the introduction of a wide range of substituents at the C4 position. The stereochemistry of the starting material is preserved throughout this process.

Esterification reactions also proceed with retention of configuration. The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base. This allows for the introduction of various ester functionalities, which can serve as protecting groups or as moieties to modulate the biological activity of the resulting compounds.

Derivatization and Functionalization of the Chromane (B1220400) Skeleton

Furthermore, the benzylic C2 position, activated by the adjacent phenyl group and the ring oxygen, can be a site for radical reactions. For example, benzylic bromination can introduce a handle for further functionalization, such as nucleophilic substitution or elimination reactions to form a double bond, leading to the corresponding flavene.

The phenyl group at the C2 position can also be modified. Electrophilic substitution on this ring allows for the introduction of various substituents, thereby creating a library of analogs with potentially diverse biological properties.

This compound as a Chiral Building Block

The inherent chirality of this compound makes it an invaluable starting material for the synthesis of other chiral molecules. Its well-defined stereochemistry is transferred to the products, avoiding the need for challenging chiral separations or asymmetric synthesis steps later in the synthetic sequence.

Precursor for the Synthesis of Complex Flavonoids and Chromane-Derived Compounds

This compound serves as a key intermediate in the synthesis of a wide array of complex flavonoids. nih.gov By leveraging the reactivity of the hydroxyl group and the chromane skeleton, chemists can construct intricate molecular architectures. For instance, oxidation to the flavanone followed by further modifications, such as hydroxylation, prenylation, or glycosylation, can lead to the total synthesis of naturally occurring flavonoids with potent biological activities. nih.gov

The synthesis of per-sulfated flavonoids, which have shown potential as factor Xa inhibitors, can be achieved from flavonoid precursors. nih.gov A two-step synthesis method using a 2,2,2-trichloroethyl protecting group has been developed to produce these per-sulfated compounds in high yields. nih.gov

Application in the Construction of Optically Active Natural Products and Analogs

The utility of this compound extends beyond the flavonoid family. Its chiral scaffold has been employed in the synthesis of various optically active natural products and their analogs. The defined stereocenters at C2 and C4 provide a rigid framework that can be elaborated upon to construct complex polycyclic systems. By strategically breaking and forming bonds within the chromane ring system, novel and stereochemically rich molecules can be accessed.

Development of Chiral Scaffolds for Diversified Organic Synthesis

The rigid, conformationally defined structure of the 2-phenylchroman-4-ol core makes it an excellent scaffold for the development of new chiral ligands and catalysts for asymmetric synthesis. By attaching coordinating functional groups to the chromane skeleton, it is possible to create a chiral environment that can influence the stereochemical outcome of a chemical reaction. This approach has been used to develop novel catalysts for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Inability to Generate Article Due to Lack of Specific Spectroscopic Data

Following a comprehensive search for the required spectroscopic and analytical data for the chemical compound this compound, it has been determined that the specific, detailed research findings necessary to construct the requested article are not available within the searched sources.

The user's instructions demand a scientifically accurate and thorough article based on a precise outline, including data tables for Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. This necessitates access to published experimental data, such as:

¹H NMR: Specific chemical shifts (ppm) and, crucially, scalar coupling constants (Hz) for the protons on the chromane ring (H-2, H-3, and H-4) to confirm the cis relative stereochemistry.

¹³C NMR: A complete list of chemical shifts for all carbon atoms in the molecule.

2D NMR: Specific cross-peaks from COSY and NOESY experiments to definitively establish proton-proton correlations and through-space proximities, which are essential for stereochemical assignment.

Circular Dichroism: The wavelengths (nm) and signs of Cotton effects for the n→π* and π→π* electronic transitions to determine the absolute (2R,4R) configuration.

Despite multiple targeted searches using various chemical names and spectroscopic terms, no single source or combination of sources was found to provide this complete data set for this compound or its corresponding racemate, cis-2-phenylchroman-4-ol. While general principles of these analytical techniques and data for related flavonoid compounds were accessible, the specific, verifiable data points for the target molecule remain elusive.

Without these foundational experimental results, it is impossible to generate the data tables, perform the detailed analysis of spectral features, or interpret the findings as required by the provided outline. Proceeding without this information would lead to an article based on speculation rather than factual, scientific evidence, thereby failing to meet the core requirements of the user's request for a professional and authoritative piece.

Therefore, the generation of the article focusing on the advanced spectroscopic and analytical characterization of this compound cannot be completed at this time. A source containing the specific experimental characterization data for this compound is required to fulfill the request.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation of 2r,4r 2 Phenylchroman 4 Ol

X-ray Crystallography for Solid-State Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in their solid, crystalline state. wikipedia.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides the data needed to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its constituent atoms. wikipedia.orgeurjchem.com

For a chiral molecule to be suitable for X-ray crystallographic analysis, it must first be grown into a single, high-quality crystal. spark904.nl Enantiomerically pure chiral compounds crystallize in one of the 65 Sohncke groups, which are chiral space groups. wikipedia.org The analysis of the diffraction data allows for the determination of the unit cell parameters, including the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), as well as the space group in which the crystal has formed. mdpi.com

In the case of a related compound, (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one, X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The dihydropyran ring in the chromane (B1220400) system adopted a half-chair conformation. nih.gov The crystal structure was stabilized by intermolecular O-H···O hydrogen bonds, which formed inversion dimers. nih.gov While direct X-ray crystallographic data for (2R,4R)-2-Phenylchroman-4-ol is not detailed in the provided results, the analysis of analogous structures demonstrates the power of this technique in providing unequivocal proof of stereochemistry.

Table 1: Representative Crystal Data Parameters from X-ray Crystallography

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.3068, b = 26.7110, c = 9.4679 |

| α, β, γ (°) | The angles between the unit cell axes. | β = 117.431 |

| V (ų) | The volume of the unit cell. | 1191.18 |

| Z | The number of molecules in the unit cell. | 4 |

Note: The data in this table is illustrative and based on a related chroman derivative. nih.gov

Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

Chromatographic methods are indispensable for determining the enantiomeric excess (ee) and diastereomeric ratio of chiral compounds. These techniques separate stereoisomers based on their differential interactions with a chiral stationary phase. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. heraldopenaccess.us The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, their separation. nih.gov The determination of enantiomeric excess is crucial for assessing the purity of chiral pharmaceutical agents. heraldopenaccess.us

The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used. Other common CSPs include those based on proteins, cyclodextrins, and synthetic polymers. nih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com Detection is typically performed using a UV or fluorescence detector. heraldopenaccess.us For more complex analyses, HPLC can be coupled with mass spectrometry (MS) or chiroptical detectors like circular dichroism (CD) and optical rotation (OR) detectors. heraldopenaccess.usuma.es

Table 2: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description | Typical Value/Range |

| Chiral Stationary Phase | The chiral material packed in the column. | Cellulose or Amylose derivatives |

| Mobile Phase | The solvent system used to elute the sample. | n-Hexane/Isopropanol mixtures |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min |

| Detection Wavelength | The wavelength at which the detector measures absorbance. | 254 nm |

| Enantiomeric Excess (ee) | A measure of the purity of one enantiomer. | 0 - 100% |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral columns is another essential technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. sigmaaldrich.com Similar to chiral HPLC, the separation is based on the differential interactions between the enantiomers and a chiral stationary phase. gcms.cz Cyclodextrin (B1172386) derivatives are the most common chiral selectors used in GC stationary phases. sigmaaldrich.com These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more strongly than the other, leading to separation. sigmaaldrich.comrestek.com

The choice of the specific cyclodextrin derivative (e.g., β-cyclodextrin) and the substituents on it can significantly influence the selectivity of the separation. sigmaaldrich.com The operating parameters, such as the temperature program, carrier gas flow rate, and injection technique, are carefully optimized to achieve baseline separation of the enantiomers. chromatographyonline.comnih.gov GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated enantiomers. nih.govmdpi.com The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers in the chromatogram. sci-hub.se

Table 3: Common Parameters for Chiral GC Analysis

| Parameter | Description | Typical Value/Range |

| Chiral Stationary Phase | The chiral coating on the inside of the capillary column. | Derivatized β-cyclodextrin |

| Carrier Gas | The inert gas used to move the sample through the column. | Helium or Hydrogen |

| Temperature Program | The temperature profile of the GC oven during the analysis. | e.g., 60°C to 230°C |

| Detector | The device used to detect the eluted compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula of a compound. nih.gov

For this compound, with a molecular formula of C₁₅H₁₄O₂, the theoretical exact mass can be calculated. HRMS analysis would then provide an experimental mass value. A close match between the theoretical and experimental masses confirms the elemental composition of the molecule. The exact mass of the parent compound, flavone (B191248) (2-phenylchromen-4-one), is 222.068079557 Da. nih.gov While the molecular formula for this compound is different, this illustrates the principle of exact mass measurement.

Table 4: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Experimentally Determined Mass (Da) |

| This compound | C₁₅H₁₄O₂ | 226.0994 | To be determined experimentally |

| Flavone | C₁₅H₁₀O₂ | 222.068079557 | Reference Value nih.gov |

| 2-phenyldecan-4-ol | C₁₆H₂₆O | 234.198365449 | Reference Value nih.gov |

The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, unequivocally establishing its absolute stereochemistry, enantiomeric purity, and molecular formula.

Computational Chemistry Approaches to 2r,4r 2 Phenylchroman 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like (2R,4R)-2-Phenylchroman-4-ol. By calculating the electron density, DFT can accurately predict various molecular properties, offering a balance between computational cost and accuracy.

Elucidation of Reaction Mechanisms and Transition States in Asymmetric Synthesis

DFT calculations are instrumental in mapping the reaction pathways for the asymmetric synthesis of chroman derivatives. While specific studies on this compound are not extensively documented, the principles can be understood from research on analogous systems, such as the organocatalytic asymmetric [2 + 4] cycloaddition to form indole-containing chroman derivatives. nih.govmdpi.com In such reactions, catalyzed by chiral phosphoric acids (CPAs), DFT is used to model the transition states leading to different stereoisomers. nih.govmdpi.com

These calculations reveal that the catalyst, often a BINOL-derived chiral phosphoric acid, creates a specific chiral pocket. nih.govmdpi.com The substrates are held in a confined orientation within this pocket, primarily through hydrogen bonding between the catalyst's acidic proton and an acceptor on one of the substrates. nih.gov The steric hindrance between the bulky groups on the catalyst and the substrates dictates the facial selectivity of the reaction.

For instance, in the formation of a major enantiomer, the transition state (TS-1) is typically lower in energy due to favorable interactions and minimal steric clash. nih.gov Conversely, the transition state leading to the minor enantiomer (TS-1') is higher in energy because of significant steric repulsion. nih.gov The energy difference between these transition states, as calculated by DFT, allows for the prediction of enantiomeric excess, which can then be compared with experimental results.

Table 1: Illustrative DFT Data for Transition States in a Chiral Phosphoric Acid Catalyzed Chroman Synthesis (Based on analogous systems)

| Transition State | Key Interaction | Relative Energy (kcal/mol) | Predicted Outcome |

| TS-1 | Hydrogen bond between CPA and substrate; minimal steric hindrance. | 0.0 | Major Enantiomer |

| TS-1' | Steric repulsion between substrate and catalyst's bulky group. | +2.5 | Minor Enantiomer |

This table illustrates the typical energy differences found in DFT studies of similar chiral syntheses.

Prediction of Spectroscopic Properties (e.g., NMR, CD) and Comparison with Experimental Data

DFT calculations are also employed to predict the spectroscopic properties of molecules, which is crucial for their structural elucidation. Time-dependent DFT (TDDFT) can be used to calculate electronic transitions, which correspond to UV-Vis and Circular Dichroism (CD) spectra. nih.gov The prediction of CD spectra is particularly important for chiral molecules like this compound as it provides information about the absolute configuration of the stereocenters.

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. youtube.com These theoretical predictions, when compared with experimental spectra, can help in the assignment of complex spectra and confirm the proposed structure. youtube.com For example, a computational study on a related flavonoid, (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol, demonstrated the use of DFT to calculate its UV and CD spectra, which were then compared with experimental data to validate the conformational analysis. nih.gov

Conformational Energy Profiling and Stability Analysis

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. DFT calculations can be used to perform a thorough conformational search and to determine the relative energies of different stable conformers. nih.govacs.org This process, known as conformational energy profiling, helps in identifying the most stable, low-energy conformations that are likely to be populated at a given temperature. nih.govacs.org

The analysis involves systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer. The results are often plotted on a potential energy surface, which shows the energy of the molecule as a function of its geometry. For flavonoids, the orientation of the phenyl group relative to the chroman ring system is a key conformational feature. acs.org A study on a similar compound, (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol, identified nine different stable conformations using DFT calculations. nih.gov

Table 2: Hypothetical Relative Conformational Energies for this compound (Illustrative data based on principles of conformational analysis)

| Conformer | Dihedral Angle (C3-C4-O4-H) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.0 |

| 2 | 180° | 1.2 |

| 3 | -60° | 1.5 |

This table illustrates how relative energies of different conformers can be presented. The values are hypothetical.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the time-dependent behavior of molecules and their interactions with other molecules, such as catalysts or biological receptors.

Understanding Substrate-Catalyst Interactions in Stereoselective Processes

Molecular modeling is crucial for visualizing and understanding the intricate interactions between a substrate and a catalyst in a stereoselective reaction. nih.govmdpi.com In the context of the synthesis of this compound, this would involve modeling the interaction of the precursor molecule with a chiral catalyst. These models, often built from the results of DFT calculations, can highlight the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the stereochemical outcome of the reaction. nih.gov For example, in the chiral phosphoric acid-catalyzed synthesis of related chromans, molecular models show how the catalyst's BINOL backbone creates a well-defined chiral environment that forces the substrates to adopt a specific orientation, leading to high enantioselectivity. nih.govmdpi.com

Prediction of Stereoselectivity and Enantiomeric Recognition

Building on the understanding of substrate-catalyst interactions, molecular modeling and dynamics simulations can be used to predict the stereoselectivity of a reaction. By calculating the energies of the transition states leading to the different possible stereoisomers, as described in section 6.1.1, it is possible to predict which isomer will be formed preferentially.

Future Research Directions and Perspectives for 2r,4r 2 Phenylchroman 4 Ol

Development of Novel and Highly Efficient Asymmetric Synthetic Methodologies

The future of synthesizing enantiomerically pure (2R,4R)-2-Phenylchroman-4-ol lies in the development of more efficient and sustainable asymmetric methodologies. Current strategies often involve the stereoselective reduction of the corresponding flavanone (B1672756) or kinetic resolution of racemic flavan-4-ols. mdpi.comnih.gov Future research is expected to focus on the following areas:

Advanced Biocatalysis: The use of whole-cell biocatalysts, such as yeast and marine-derived fungi, has shown promise in the stereoselective reduction of flavanones to yield chiral flavan-4-ols, including the (2R,4R)-cis isomer. nih.gov Future work will likely involve screening for and engineering novel enzymes with higher activity, specificity, and broader substrate scope. The deracemization of racemic alcohols by combining photooxidation and biocatalytic reduction presents another promising avenue. researchgate.net

Chemoenzymatic Synthesis: The combination of enzymatic reactions with traditional chemical synthesis offers a powerful approach. For instance, lipase-catalyzed kinetic resolutions of trans-flavan-4-ols have demonstrated high enantioselectivity. mdpi.com Future investigations could explore the application of this methodology to a wider range of substituted 2-phenylchroman-4-ols and the development of dynamic kinetic resolution processes to improve yields.

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for the synthesis of chiral chromanes. mdpi.com Research in this area will likely focus on the design of new chiral organocatalysts that can facilitate the direct and highly stereoselective synthesis of this compound from readily available starting materials.

A summary of current and potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Current Status | Future Research Directions |

| Biocatalytic Reduction | Use of yeast and fungi for stereoselective reduction of flavanones. nih.gov | Screening for novel enzymes, enzyme engineering for improved selectivity and activity, development of deracemization processes. researchgate.net |

| Chemoenzymatic Resolution | Lipase-catalyzed kinetic resolution of racemic trans-flavan-4-ols. mdpi.com | Application to a broader substrate scope, development of dynamic kinetic resolution. |

| Organocatalysis | Emerging methods for asymmetric synthesis of chromane (B1220400) scaffolds. mdpi.com | Design of novel, highly efficient and selective organocatalysts for the direct synthesis of this compound. |

Exploration of New Stereoselective Transformations and Reactivity Patterns

Beyond its synthesis, the future exploration of this compound will involve uncovering novel stereoselective transformations and reactivity patterns. The hydroxyl group at the C4 position and the chiral centers at C2 and C4 provide a platform for a variety of chemical modifications.

Future research will likely focus on:

Stereospecific Derivatization: Investigating reactions that proceed with high stereospecificity at the C4 hydroxyl group, such as etherification, esterification, and glycosylation, to generate a diverse library of chiral derivatives with potential biological activities.

Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening reactions of the chromane core or rearrangement pathways that could lead to the synthesis of other complex heterocyclic systems while retaining the chiral information.

Catalytic Functionalization: Developing new catalytic methods for the functionalization of the aromatic rings of the 2-phenylchroman-4-ol scaffold, allowing for the introduction of various substituents to modulate its properties.

Advanced Applications in the Synthesis of Architecturally Complex Molecular Targets

The this compound scaffold is a valuable chiral building block for the synthesis of more complex and biologically active molecules. researchgate.net Its rigid, stereochemically defined structure makes it an ideal starting point for the construction of natural products and their analogs.

Future applications in this area are envisioned to include:

Total Synthesis of Natural Products: Utilizing this compound as a key intermediate in the total synthesis of complex flavonoids, polyphenols, and other natural products that possess this core structure. nih.gov

Medicinal Chemistry: Employing this chiral scaffold for the synthesis of novel drug candidates. The defined stereochemistry is crucial as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov The synthesis of derivatives of 2-phenyl-4H-chromen-4-one has already shown promise in developing compounds with anti-inflammatory and anti-viral activities. nih.govnih.gov

Development of Chiral Ligands: The chiral diol functionality could be exploited for the development of novel chiral ligands for asymmetric catalysis.

Synergistic Integration of Biocatalysis, Organocatalysis, and Metal-Catalysis for Enhanced Stereocontrol

The combination of different catalytic systems in a single pot or in a sequential manner holds immense potential for achieving unprecedented levels of stereocontrol in the synthesis of this compound and its derivatives. nih.gov This synergistic approach can lead to more efficient and atom-economical processes.

Future research in this domain will likely explore:

Tandem Catalytic Reactions: Designing tandem reactions where a biocatalyst, an organocatalyst, and a metal catalyst work in concert to construct the chiral chromane core with high diastereo- and enantioselectivity from simple precursors.

Multifunctional Catalysts: Developing multifunctional catalysts that incorporate elements of different catalytic systems to perform multiple transformations in a single step. acs.org

Flow Chemistry: Integrating these synergistic catalytic systems into continuous flow reactors to enable automated and highly controlled synthesis.

Application of Machine Learning and AI in Predicting Stereoselectivity and Reaction Outcomes

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of stereoselective synthesis. digitellinc.com These computational tools can be used to predict the outcome of reactions, optimize reaction conditions, and even design new catalysts.

For this compound, future research will likely involve:

Predictive Modeling of Stereoselectivity: Developing ML models that can accurately predict the diastereoselectivity and enantioselectivity of reactions to form this compound, based on the structure of the substrate, catalyst, and reaction conditions. nih.govnih.gov

AI-Driven Catalyst Design: Utilizing AI algorithms to design novel chiral catalysts (organocatalysts, metal complexes, or enzymes) with enhanced efficiency and selectivity for the synthesis of the target compound. rsc.org

Integration with Automated Synthesis: Combining ML and AI with automated synthesis platforms to create a closed-loop system for the rapid discovery and optimization of synthetic routes to this compound and its derivatives. rsc.org

The potential impact of AI and Machine Learning in this field is summarized in Table 2.

| Application Area | Potential Impact |

| Predicting Stereoselectivity | Reduced experimental effort and cost by accurately predicting reaction outcomes. nih.govnih.gov |

| Catalyst Design | Accelerated discovery of novel and more efficient chiral catalysts. rsc.org |

| Automated Synthesis | High-throughput screening and optimization of synthetic routes. rsc.org |

Q & A

Q. How can researchers optimize the synthesis of (2R,4R)-2-Phenylchroman-4-ol to achieve high enantiomeric purity?

Methodological Answer :

- Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or chiral auxiliaries to control stereochemistry.

- Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. For example, highlights a synthesis route for a related chroman-4-ol derivative with 89.3% yield, emphasizing solvent selection and stepwise purification .

- Validate enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?

Methodological Answer :

- Single-crystal X-ray diffraction : Resolve absolute configuration, as demonstrated for similar chroman derivatives (e.g., 4-Oxo-2-phenylchroman-6-yl propionate in , which used R-factor = 0.063 and data-to-parameter ratio = 21.0) .

- NMR spectroscopy : Compare coupling constants (e.g., ) with computational models to verify dihedral angles.

- CD spectroscopy : Correlate experimental spectra with density functional theory (DFT)-predicted electronic transitions.

Q. How should researchers address discrepancies between NMR and X-ray crystallography data for this compound?

Methodological Answer :

- Re-examine sample purity using HPLC-MS to rule out impurities affecting NMR signals.

- Perform conformational analysis via molecular dynamics simulations to identify flexible regions that may differ in solution (NMR) vs. solid-state (X-ray) structures.

- Cross-validate with alternative techniques like vibrational circular dichroism (VCD) or optical rotation measurements .

Q. What strategies are recommended for separating this compound from its enantiomers or diastereomers?

Methodological Answer :

- Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC or SFC (supercritical fluid chromatography).

- Optimize mobile phase composition (e.g., hexane/isopropanol ratios) to enhance resolution, as shown in for stereoisomer separation of related piperidinecarboxylic acids .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

- Perform molecular docking studies using software like AutoDock Vina, incorporating flexible side-chain residues in the target protein.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities of individual enantiomers.

- Reference ’s stereochemical naming conventions to ensure accurate representation of chiral centers in computational models .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

Methodological Answer :

- Apply DFT calculations (e.g., B3LYP/6-31G*) to identify reactive sites prone to oxidation or hydrolysis.

- Simulate metabolic pathways using software like Schrödinger’s BioLuminate, referencing ’s cheminformatics approaches for structural profiling .

- Validate with in vitro hepatic microsomal assays to correlate computational predictions with experimental half-life data.

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

Methodological Answer :

- Reassess force field parameters in docking studies to account for solvent effects or protein flexibility.

- Conduct alanine scanning mutagenesis on the target protein to identify critical residues not captured in static models.

- Use machine learning (e.g., random forest models) trained on structural descriptors to refine activity predictions .

Q. What experimental designs are recommended for studying the photostability of this compound under UV exposure?

Methodological Answer :

- Perform accelerated degradation studies using a UV chamber (e.g., 254 nm, 25°C) and monitor changes via LC-MS.

- Identify degradation products and propose pathways using high-resolution mass spectrometry (HRMS) and H-C HSQC NMR.

- Reference ’s safety data sheet protocols for handling light-sensitive compounds .

Q. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) be utilized to trace the metabolic fate of this compound in vivo?

Methodological Answer :

- Synthesize C-labeled analogs at the C4 position using ketone precursors (e.g., C-acetone) in the reduction step.

- Administer the labeled compound to model organisms and analyze metabolites via LC-MS/MS with isotope pattern filtering.

- Compare results with ’s isotopic labeling strategies for fluorophenyl derivatives .

Q. What advanced crystallographic techniques can elucidate polymorphic forms of this compound?

Methodological Answer :

- Conduct variable-temperature X-ray diffraction (VT-XRD) to study phase transitions.

- Use synchrotron radiation for high-resolution data collection, as applied in ’s analysis of 6-Chloro-4-(2-phenylethenyl)chroman-2-one (R-factor = 0.033) .

- Pair with solid-state NMR to correlate crystal packing with hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.